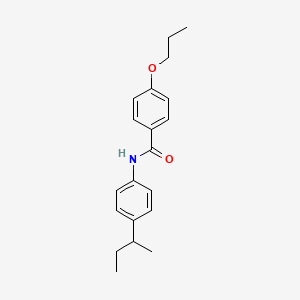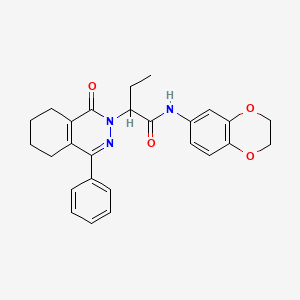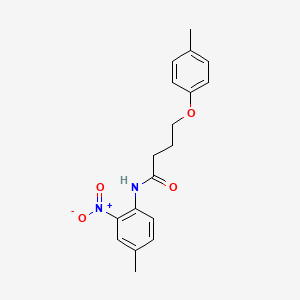
N-(4-sec-butylphenyl)-4-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-sec-butylphenyl)-4-propoxybenzamide, also known as BPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BPB is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Mécanisme D'action
The mechanism of action of N-(4-sec-butylphenyl)-4-propoxybenzamide is not well understood, but it is thought to involve the binding of N-(4-sec-butylphenyl)-4-propoxybenzamide to specific target proteins. N-(4-sec-butylphenyl)-4-propoxybenzamide has been shown to bind to the TRPM8 ion channel, VMAT2 transporter, and PKC enzyme, which suggests that N-(4-sec-butylphenyl)-4-propoxybenzamide may act as a modulator of their activity.
Biochemical and Physiological Effects:
N-(4-sec-butylphenyl)-4-propoxybenzamide has a range of biochemical and physiological effects, depending on the target protein it binds to. For example, N-(4-sec-butylphenyl)-4-propoxybenzamide has been shown to inhibit the activity of the TRPM8 ion channel, which results in a decrease in cold and pain sensation. N-(4-sec-butylphenyl)-4-propoxybenzamide has also been shown to inhibit the activity of the VMAT2 transporter, which results in a decrease in the release of neurotransmitters such as dopamine and serotonin. In addition, N-(4-sec-butylphenyl)-4-propoxybenzamide has been shown to inhibit the activity of PKC, which results in a decrease in cell proliferation and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-sec-butylphenyl)-4-propoxybenzamide has several advantages as a research tool, including its small size, which allows it to easily penetrate cell membranes, and its potent activity, which allows for the study of biological processes at low concentrations. However, N-(4-sec-butylphenyl)-4-propoxybenzamide also has some limitations, such as its potential for off-target effects and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on N-(4-sec-butylphenyl)-4-propoxybenzamide, including the study of its interactions with other target proteins and the development of more potent and selective N-(4-sec-butylphenyl)-4-propoxybenzamide analogs. In addition, N-(4-sec-butylphenyl)-4-propoxybenzamide could be used as a tool to study the role of TRPM8, VMAT2, and PKC in various biological processes, such as pain sensation, neurotransmitter release, and cell proliferation and differentiation. Finally, N-(4-sec-butylphenyl)-4-propoxybenzamide could be used in the development of new therapeutics for the treatment of diseases such as chronic pain and depression.
Méthodes De Synthèse
N-(4-sec-butylphenyl)-4-propoxybenzamide can be synthesized using a multistep process that involves the reaction of 4-sec-butylphenol with propyl bromide to form 4-sec-butylphenyl propyl ether. This intermediate is then reacted with 4-aminobenzoyl chloride to form N-(4-sec-butylphenyl)-4-propoxybenzamide. The final product can be purified using various methods such as recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(4-sec-butylphenyl)-4-propoxybenzamide has been used in a range of scientific research applications, including the study of ion channels, membrane transporters, and intracellular signaling pathways. N-(4-sec-butylphenyl)-4-propoxybenzamide has been shown to be a potent inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in cold and pain sensation. N-(4-sec-butylphenyl)-4-propoxybenzamide has also been used to study the function of the vesicular monoamine transporter (VMAT2), which is involved in the storage and release of neurotransmitters such as dopamine and serotonin. In addition, N-(4-sec-butylphenyl)-4-propoxybenzamide has been shown to inhibit the activity of protein kinase C (PKC), which is involved in a range of cellular processes such as cell proliferation and differentiation.
Propriétés
IUPAC Name |
N-(4-butan-2-ylphenyl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-4-14-23-19-12-8-17(9-13-19)20(22)21-18-10-6-16(7-11-18)15(3)5-2/h6-13,15H,4-5,14H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXWXKHWNFHJKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 2-methyl-4-[(3-nitrophenyl)amino]-6-quinolinecarboxylate hydrochloride](/img/structure/B4983325.png)
![2-[(2-fluorophenoxy)methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4983327.png)
![2-chloro-5-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4983334.png)
![N-(3-chloro-4-methylphenyl)-2-{5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}acetamide](/img/structure/B4983350.png)
![1,3-dioxo-N-1,3-thiazol-2-yl-2-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-5-isoindolinecarboxamide](/img/structure/B4983363.png)
![6-methyl-N-[4-(1-pyrrolidinyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4983371.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4983383.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)propanamide](/img/structure/B4983394.png)
